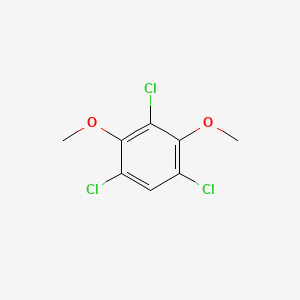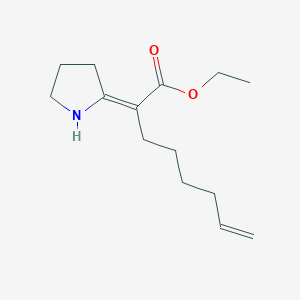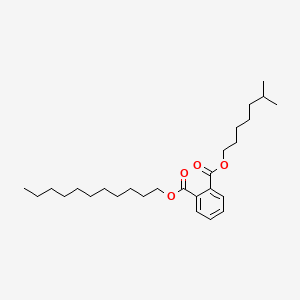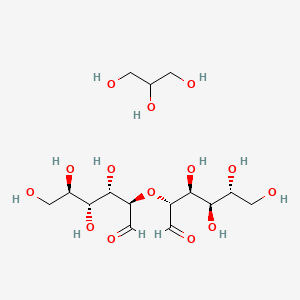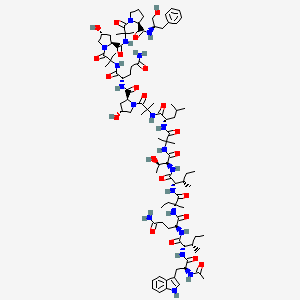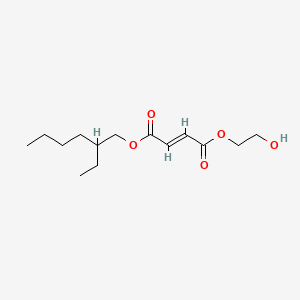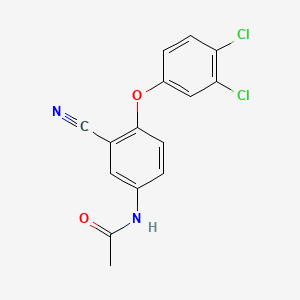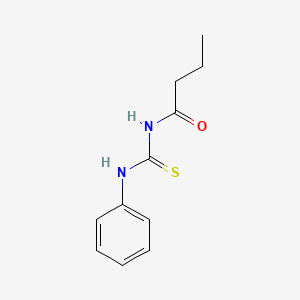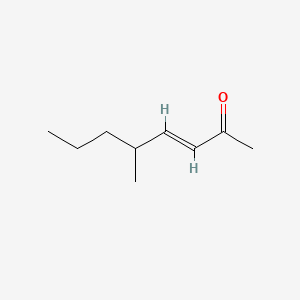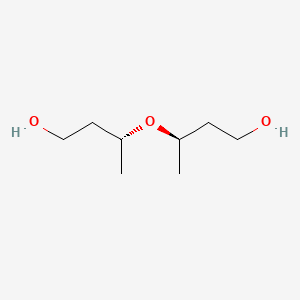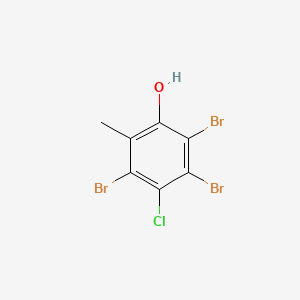
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) is a complex compound with the molecular formula C₁₂H₁₉NaO₁₆Zr and a molecular weight of 533.483 g/mol . . This compound is notable for its unique structure, which includes sodium, zirconium, and lactate components.
Preparation Methods
The synthesis of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium lactate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zirconium metal or lower oxidation state zirconium compounds.
Substitution: The lactate groups in the compound can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) involves its interaction with molecular targets and pathways. The lactate groups in the compound can chelate metal ions, enhancing the stability and solubility of zirconium in various environments. This chelation process is crucial for its effectiveness in applications such as catalysis and material synthesis .
Comparison with Similar Compounds
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) can be compared with other zirconium complexes, such as:
Zirconium acetate: Similar in its use as a precursor for zirconium-based materials but differs in its ligand structure.
Zirconium citrate: Used in similar applications but has different solubility and stability properties.
Zirconium oxalate: Another zirconium complex with distinct chemical properties and applications.
The uniqueness of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) lies in its specific combination of sodium, lactate, and zirconium, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H19NaO16Zr |
|---|---|
Molecular Weight |
533.48 g/mol |
IUPAC Name |
sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/3C3H6O4.C3H5O4.Na.Zr/c4*1-3(6,7)2(4)5;;/h3*6-7H,1H3,(H,4,5);6H,1H3,(H,4,5);;/q;;;-1;+1;+4/p-4 |
InChI Key |
LDVMADPEIMWAJF-UHFFFAOYSA-J |
Canonical SMILES |
CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)[O-].[Na+].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


